molecular formula C7H11Cl2N3O2 B2890780 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride CAS No. 1955506-62-3

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Cat. No.: B2890780
CAS No.: 1955506-62-3
M. Wt: 240.08
InChI Key: ONAKKNMSGAQCSK-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O2 and a molecular weight of 240.09 g/mol This compound is characterized by the presence of an amino group, a pyrimidine ring, and a propanoic acid moiety

Preparation Methods

The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acids under specific conditions. One common method involves the condensation of pyrimidine-2-carboxaldehyde with glycine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAKKNMSGAQCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-62-3
Record name 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
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